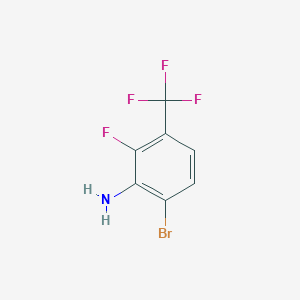

6-Bromo-2-fluoro-3-(trifluoromethyl)aniline

Beschreibung

Eigenschaften

IUPAC Name |

6-bromo-2-fluoro-3-(trifluoromethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrF4N/c8-4-2-1-3(7(10,11)12)5(9)6(4)13/h1-2H,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSUDUZYZGUFICT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C(F)(F)F)F)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrF4N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-2-fluoro-3-(trifluoromethyl)aniline typically involves halogenation reactions. One common method is the direct bromination and fluorination of aniline derivatives. The reaction conditions include the use of bromine (Br2) and fluorine (F2) sources under controlled temperatures and pressures to ensure selective halogenation.

Industrial Production Methods: In an industrial setting, the compound can be produced through continuous flow processes that allow for better control of reaction parameters. These methods often involve the use of catalysts to improve the efficiency and yield of the halogenation reactions.

Analyse Chemischer Reaktionen

Types of Reactions: 6-Bromo-2-fluoro-3-(trifluoromethyl)aniline can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro compounds.

Reduction: The nitro group can be reduced to form amine derivatives.

Substitution: The halogen atoms can be substituted with other functional groups.

Common Reagents and Conditions:

Oxidation: Common reagents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Typical reagents include iron (Fe) and hydrogen gas (H2).

Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed:

Oxidation: Nitro derivatives

Reduction: Amine derivatives

Substitution: Various substituted aniline derivatives

Wissenschaftliche Forschungsanwendungen

Chemistry: 6-Bromo-2-fluoro-3-(trifluoromethyl)aniline is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.

Biology: The compound has been studied for its potential biological activity. It can be used as a probe in biochemical assays to study enzyme interactions and protein binding.

Medicine: Research has explored the use of this compound in the development of pharmaceuticals. Its derivatives may exhibit biological activities that are useful in drug design.

Industry: In the chemical industry, the compound is used in the production of dyes, pigments, and other specialty chemicals.

Wirkmechanismus

The mechanism by which 6-Bromo-2-fluoro-3-(trifluoromethyl)aniline exerts its effects depends on its specific application. For example, in biochemical assays, it may interact with enzymes or receptors, leading to changes in biological activity. The molecular targets and pathways involved would vary based on the context of its use.

Vergleich Mit ähnlichen Verbindungen

Table 1: Comparative Analysis of Halogenated Trifluoromethyl Anilines

Key Observations :

- Substituent Position : The 2-fluoro and 6-bromo groups in the target compound create steric hindrance, slowing nucleophilic substitution compared to analogs like 2-chloro-6-(trifluoromethyl)aniline, which lacks bulky substituents .

- Electron-Withdrawing Effects: The -CF₃ group at the 3-position stabilizes the aromatic ring via inductive effects, enhancing resistance to metabolic degradation compared to non-fluorinated analogs .

- Biological Activity: Compounds with nitro groups (e.g., 3-Bromo-6-nitro-2-(trifluoromethyl)aniline) exhibit dual functionality as nitric oxide (NO) donors under irradiation, unlike the target compound, which lacks photoresponsive groups .

Biologische Aktivität

6-Bromo-2-fluoro-3-(trifluoromethyl)aniline is a fluorinated aromatic compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry. This compound exhibits various pharmacological properties, primarily through its interactions with specific biological targets such as histamine receptors and kinases.

Histamine Receptor Inhibition

The compound has been identified as a heterocyclic inhibitor of histamine receptors, which are critical in mediating immune responses and neurotransmission. Histamine receptors are classified into four subtypes (H1, H2, H3, and H4), each linked to distinct physiological functions:

- H1 Receptor : Involved in allergic responses and regulation of vascular permeability.

- H2 Receptor : Primarily influences gastric acid secretion and has roles in cardiac function.

- H3 Receptor : Functions as an autoreceptor in the central nervous system, modulating neurotransmitter release.

- H4 Receptor : Plays a role in immune cell chemotaxis and inflammation.

Research indicates that this compound can selectively inhibit these receptors, potentially offering therapeutic avenues for conditions like allergies, gastric disorders, and neurodegenerative diseases .

Kinase Inhibition

In addition to its effects on histamine receptors, this compound has shown promising inhibitory activity against various kinases. Kinases are enzymes that modify other proteins by chemically adding phosphate groups, influencing numerous cellular processes including cell division and metabolism. The compound's structural features suggest it may interact with kinases involved in cancer pathways.

Table 1: Inhibitory Activity Against Various Kinases

| Kinase Target | IC50 (nM) | Effect |

|---|---|---|

| BCR-ABL | 8.3 | Inhibits proliferation of HL60 cells |

| FGFR1 | 30.2 | Selectively inhibits enzymatic activity |

| EGFR | 5.3 | Strong activity against mutant forms |

Antitumor Activity

The antitumor potential of this compound has been explored through various studies. Its ability to inhibit specific kinases suggests a role in targeting cancer cell proliferation. For example, compounds similar to this one have demonstrated significant activity against different cancer cell lines with IC50 values indicating effective inhibition at low concentrations .

Study 1: Antiproliferative Effects

A study evaluated the antiproliferative effects of this compound on human cancer cell lines such as HCT116 and HL60. The results indicated that the compound effectively reduced cell viability with an IC50 value of approximately 25 nM against HL60 cells. This suggests a strong potential for development as an anticancer agent .

Study 2: Selectivity Profile

Another research focused on the selectivity profile of the compound regarding its kinase inhibition capabilities. It was found that while it inhibited several kinases involved in tumor growth, it showed minimal off-target effects, indicating a favorable safety profile for further development .

Q & A

Q. What are the recommended synthetic routes for 6-Bromo-2-fluoro-3-(trifluoromethyl)aniline?

The synthesis typically involves sequential halogenation and functionalization of aniline derivatives. For example:

- Halogenation : Bromination or fluorination of precursor anilines using reagents like -bromosuccinimide (NBS) or -chlorosuccinimide (NCS) under controlled conditions. highlights the use of NCS for chlorinating 2-chloro-3-(trifluoromethyl)aniline, which can be adapted for bromination .

- Functionalization : Introducing trifluoromethyl groups via trifluoromethylation reagents (e.g., Ruppert–Prakash reagent) or using pre-functionalized starting materials. describes bromination of trifluoromethyl-substituted anilines in ethyl acetate, suggesting solvent compatibility .

Q. What spectroscopic techniques are critical for structural characterization?

Key methods include:

- NMR Spectroscopy : , , and NMR to resolve substituent effects (e.g., deshielding from Br, F, and CF). demonstrates the use of NMR for analyzing electronic environments in similar trifluoromethyl anilines .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight and isotopic patterns.

- Infrared (IR) Spectroscopy : To identify functional groups like NH and C-F stretches.

Q. What safety protocols are essential for handling this compound?

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. emphasizes PPE compatibility and training .

- Ventilation : Work in a fume hood to avoid inhalation.

- Emergency Measures : Immediate access to eye wash stations and safety showers (per and ) .

Advanced Research Questions

Q. How can discrepancies in NMR spectral data be resolved for this compound?

Discrepancies may arise from:

- Dynamic Effects : Rotameric states of the NH group or CF rotation. Use variable-temperature NMR to stabilize conformers.

- Solvent Interactions : Polar solvents (e.g., DMSO-d) can alter chemical shifts. Compare data across solvents.

- Computational Validation : Perform density functional theory (DFT) calculations to predict NMR shifts, as done for related compounds in .

Q. How do electron-withdrawing substituents influence reactivity in cross-coupling reactions?

The trifluoromethyl (-CF) and bromo (-Br) groups:

- Reduce Electron Density : Deactivate the aromatic ring, slowing electrophilic substitution but enhancing oxidative cross-coupling (e.g., Suzuki–Miyaura). notes that -CF lowers basicity by withdrawing electrons via resonance .

- Directing Effects : Bromine acts as a meta-director, while -CF directs electrophiles to para positions. Optimize reaction conditions (e.g., catalyst loading) to balance competing effects.

Q. What strategies improve regioselectivity in electrophilic substitutions?

- Steric Shielding : Use bulky directing groups or solvents to block undesired positions.

- Lewis Acid Catalysts : Employ FeCl or AlCl to stabilize transition states. ’s synthesis of dichloro-trifluoromethyl aniline demonstrates regiocontrol via directed halogenation .

- Temperature Modulation : Lower temperatures favor kinetic control, enhancing selectivity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.